molecular formula C15H18F3N3O4 B11486893 Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate

Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate

Cat. No.: B11486893
M. Wt: 361.32 g/mol
InChI Key: VTOJSCXOEWKIKU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethyl ester, an acetylureido group, a trifluoromethyl group, and an O-toluidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethyl Ester: The initial step involves the esterification of a suitable carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Acetylation: The acetylureido group is introduced by reacting the intermediate compound with acetic anhydride and urea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the O-toluidino group, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable solvent such as dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the acetylureido group can participate in hydrogen bonding interactions. The O-toluidino group can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate can be compared with similar compounds such as:

    Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(N-toluidino)propionate: Similar structure but with a different substitution pattern on the aromatic ring.

    Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-anilino)propionate: Similar structure but with an aniline group instead of the O-toluidino group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H18F3N3O4

Molecular Weight

361.32 g/mol

IUPAC Name

ethyl 2-(acetylcarbamoylamino)-3,3,3-trifluoro-2-(2-methylanilino)propanoate

InChI

InChI=1S/C15H18F3N3O4/c1-4-25-12(23)14(15(16,17)18,21-13(24)19-10(3)22)20-11-8-6-5-7-9(11)2/h5-8,20H,4H2,1-3H3,(H2,19,21,22,24)

InChI Key

VTOJSCXOEWKIKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C)NC(=O)NC(=O)C

Origin of Product

United States

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